

Foreword: The Strategic Importance of the Substituted Pyridine Scaffold

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-5-methylpyridine

Cat. No.: B3026624

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In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its remarkable versatility and biological significance.[\[1\]](#)[\[2\]](#)[\[3\]](#) The unique electronic properties, water solubility, and hydrogen bonding capability of the pyridine nucleus make it an ideal framework for designing molecules that can effectively interact with biological targets.[\[1\]](#) Among the vast array of pyridine-based building blocks, halogenated pyridines serve as exceptionally powerful intermediates for chemical synthesis.

This guide focuses on one such versatile intermediate: **2-Bromo-4-chloro-5-methylpyridine**. The specific arrangement of its substituents—a reactive bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position—provides a rich platform for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise modifications, enabling the creation of diverse and complex molecular architectures. This guide will delve into the synthetic pathways to derivatize this core, explore the significant biological activities exhibited by these derivatives, and provide validated experimental protocols for their evaluation.

The Synthetic Versatility of 2-Bromo-4-chloro-5-methylpyridine

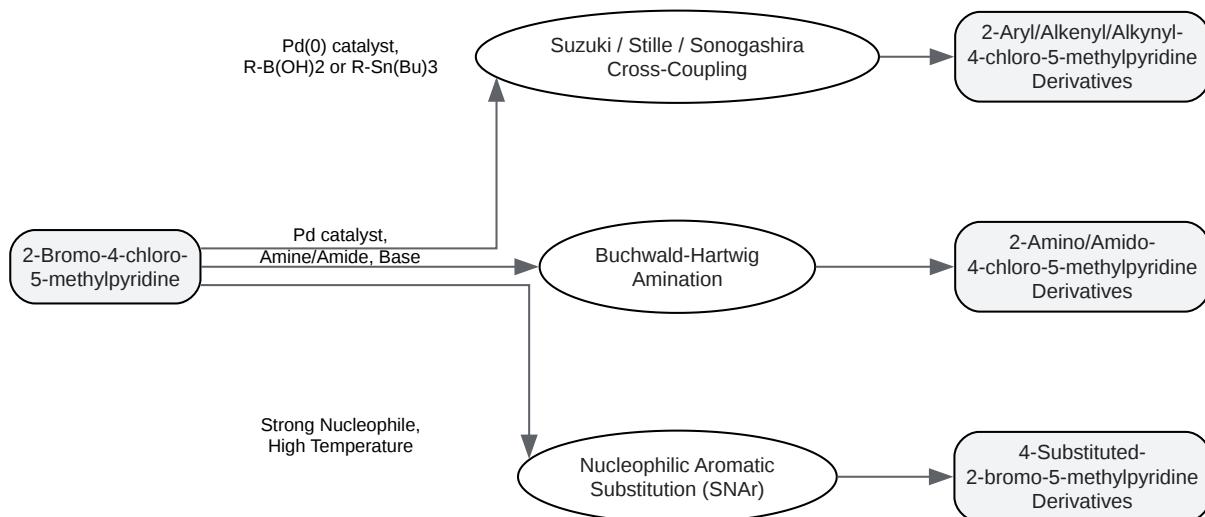
The primary value of **2-Bromo-4-chloro-5-methylpyridine** lies in its capacity to serve as a scaffold for a multitude of chemical transformations. The bromine atom at the 2-position is

particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity allows for the facile introduction of aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships (SAR).^{[4][5]}

The chlorine atom at the 4-position, being less reactive than the bromine, provides an orthogonal handle for further functionalization, often requiring more stringent reaction conditions. This differential reactivity is a key strategic advantage, allowing for a controlled and sequential synthetic approach.

General Synthetic Workflow

The diagram below outlines a general workflow for the derivatization of the **2-Bromo-4-chloro-5-methylpyridine** core, highlighting the primary reaction pathways used to generate libraries of biologically active compounds.



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Caption: General synthetic pathways for derivatizing the core scaffold.

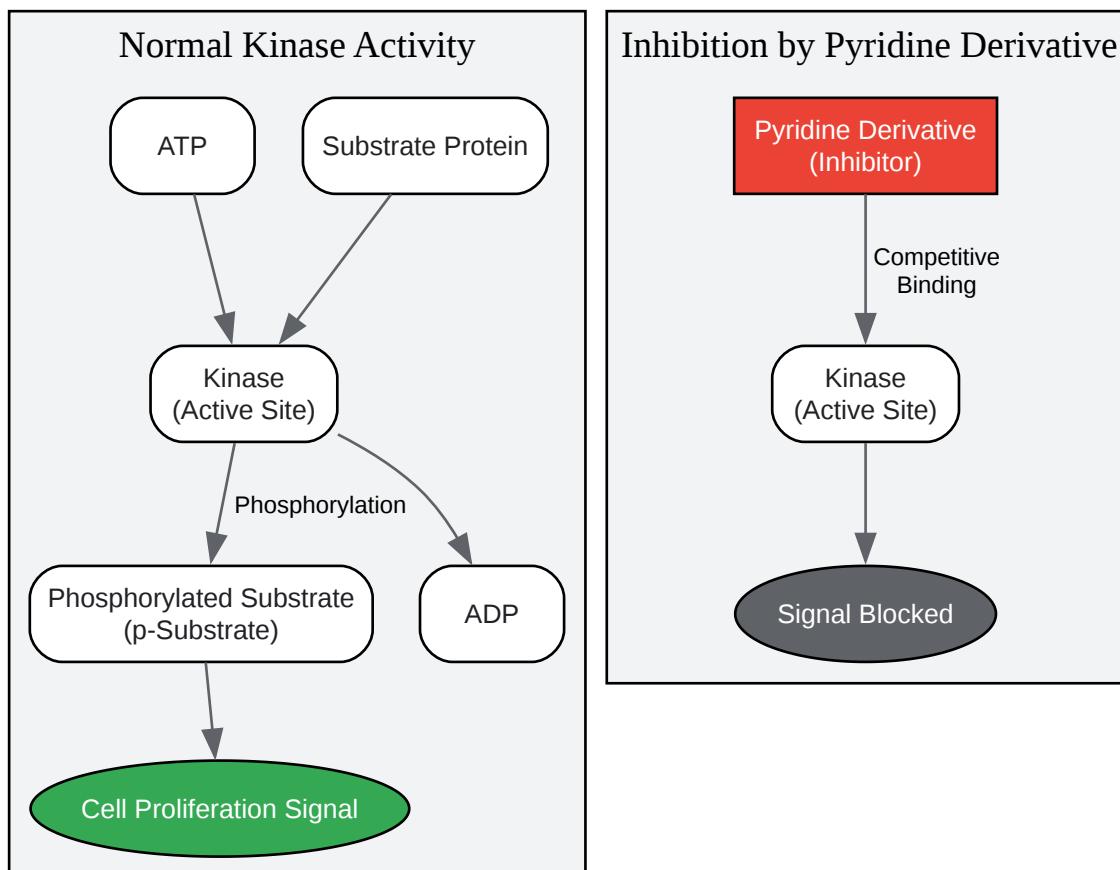
Anticancer Activity: Targeting Cellular Proliferation

Pyridine derivatives are a well-established class of anticancer agents, with numerous compounds having been investigated for their ability to inhibit cancer cell growth.^{[6][7][8]} Derivatives of **2-Bromo-4-chloro-5-methylpyridine** can be designed to target various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.

A primary mechanism of action for many pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that become dysregulated in cancer.^{[8][9]} The 2-aminopyridine motif, which can be readily installed from the 2-bromo precursor, is particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.^[10]

Key Signaling Pathway: Kinase Inhibition

The diagram below illustrates the principle of kinase inhibition. The synthesized pyridine derivative acts as a competitive inhibitor, binding to the ATP pocket of a target kinase (e.g., a tyrosine kinase like Abl or Src) and preventing the phosphorylation of downstream substrates, thereby halting the pro-proliferative signaling cascade.



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Caption: Mechanism of action for a pyridine-based kinase inhibitor.

Quantitative Anticancer Activity Data

The following table summarizes representative in vitro anticancer activity of hypothetical pyridine derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).[7][11]

Compound ID	Derivative (Modification at C2)	Cancer Cell Line	IC ₅₀ (μM)
PY-01	3,4,5- Trimethoxyphenyl	MCF-7 (Breast)	6.51
PY-02	4-Aminophenyl	A549 (Lung)	5.97
PY-03	Indole-5-yl	HepG2 (Liver)	4.25
PY-04	N-Cyclohexylamino	HT-29 (Colon)	8.88

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated exciting and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3][12]

The mechanism of action for antimicrobial pyridines can vary, but often involves the disruption of essential cellular processes such as cell wall synthesis, DNA replication, or protein synthesis. The lipophilicity and electronic properties conferred by different substituents on the pyridine ring are critical for penetrating the microbial cell membrane and interacting with the intracellular target.

Quantitative Antimicrobial Activity Data

The table below presents typical Minimum Inhibitory Concentration (MIC) values for hypothetical **2-Bromo-4-chloro-5-methylpyridine** derivatives against common microbial pathogens.

Compound ID	Derivative Structure (Modification at C2)	S. aureus (Gram+) MIC (µg/mL)	E. coli (Gram-) MIC (µg/mL)	C. albicans (Fungus) MIC (µg/mL)
PY-AM01	4-Chlorophenyl	8	16	32
PY-AM02	Thiophene-2-yl	16	8	16
PY-AM03	Piperazin-1-yl	4	8	8
PY-AM04	4-Fluorobenzylamino	8 no	16	16

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[\[13\]](#)

1. Materials and Reagents:

- Synthesized pyridine derivatives (stock solutions in DMSO).
- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Bacterial/fungal inoculums standardized to 0.5 McFarland standard (~ 1.5×10^8 CFU/mL), then diluted to a final concentration of 5×10^5 CFU/mL in the test wells.
- Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin).
- Negative control (broth only) and vehicle control (broth + DMSO).

2. Procedure:

- Dispense 100 μ L of sterile broth into all wells of a 96-well plate.
- Add 100 μ L of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 μ L from well to well.
- Prepare the microbial inoculum to the final required concentration.
- Add 100 μ L of the standardized inoculum to each well, bringing the final volume to 200 μ L.
- Set up control wells: positive control with a standard antibiotic, negative control with broth only, and a vehicle control with the highest concentration of DMSO used.
- Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
- Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

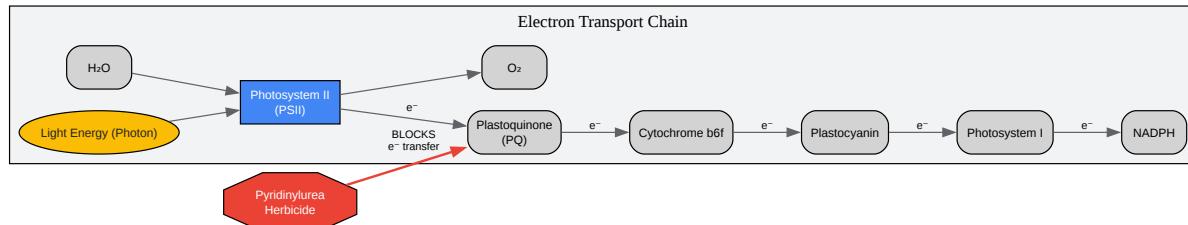
Herbicidal Activity: Innovations in Crop Protection

Pyridine-based compounds are integral to the agrochemical industry, with many commercial herbicides built upon this scaffold.^{[14][15]} Derivatives of **2-Bromo-4-chloro-5-methylpyridine** can be synthesized to create novel herbicides, potentially with new modes of action to combat the growing problem of herbicide-resistant weeds.

A common mechanism for pyridine-based herbicides is the inhibition of photosynthesis, a process vital for plant survival.^[14] These compounds can block the electron transport chain in Photosystem II (PSII), disrupting the plant's ability to convert light energy into chemical energy.

Mechanism of Action: Photosynthesis Inhibition

The following diagram illustrates how a pyridinylurea herbicide, a class of compounds that can be synthesized from this core, blocks the photosynthetic electron transport chain at Photosystem II.



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Caption: Inhibition of the photosynthetic electron transport chain at PSII.

Experimental Protocol: Pre-Emergent Herbicidal Activity Assay

This protocol describes a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds on weed seeds.[15]

1. Materials and Reagents:

- Synthesized pyridine derivatives.
- Acetone and Tween-20 (surfactant).
- Petri dishes (9 cm diameter) with filter paper.
- Seeds of a target weed species (e.g., bentgrass, *Agrostis stolonifera*).
- Growth chamber with controlled temperature (25 ± 1 °C) and light (12h light/12h dark cycle).

2. Procedure:

- Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).

- Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should contain only acetone and Tween-20 in water.
- Place one sheet of filter paper into each Petri dish.
- Evenly apply 5 mL of a test solution or the control solution to the filter paper.
- Place 20 seeds of the selected weed species onto the moistened paper.
- Seal the Petri dishes with parafilm to maintain humidity.
- Incubate the dishes in the growth chamber for 7-10 days.
- After incubation, assess the herbicidal effect by measuring the seed germination rate, and the root and shoot length of the seedlings compared to the control group.

Conclusion and Future Outlook

The **2-Bromo-4-chloro-5-methylpyridine** scaffold represents a synthetically tractable and highly valuable starting point for the development of novel, biologically active compounds. Its derivatization provides access to a vast chemical space with significant potential in oncology, infectious disease, and agriculture. The key to unlocking this potential lies in a systematic approach that combines rational design, efficient synthesis, and robust biological evaluation. Future research should focus on exploring more complex derivatizations, investigating novel mechanisms of action, and optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide serve as a foundational framework for researchers and scientists dedicated to advancing these critical fields.

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